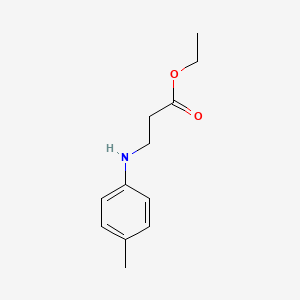

Ethyl 3-(4-methylphenylamino)propanoate

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 3-(4-methylanilino)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)8-9-13-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |

InChI Key |

BGPSPHIGDXIGRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A primary route involves the nucleophilic displacement of halogen atoms in ethyl 3-chloropropanoate by 4-methylaniline. In a representative procedure, ethyl 3-chloropropanoate (1.0 equiv) reacts with 4-methylaniline (1.2 equiv) in dimethylformamide (DMF) at 80–90°C for 12 hours under nitrogen, yielding 72–78% product . Potassium carbonate (2.0 equiv) acts as a base to deprotonate the aniline, facilitating the SN2 mechanism. Post-reaction workup includes quenching with ice water, ethyl acetate extraction, and silica gel chromatography.

Key Parameters:

-

Solvent: DMF enhances nucleophilicity due to its high polarity.

-

Temperature: Elevated temperatures (≥80°C) accelerate substitution kinetics .

-

Base: Inorganic bases (e.g., K₂CO₃) outperform organic bases (e.g., Et₃N) in minimizing ester hydrolysis .

Microwave-Assisted Amination

Adapting microwave irradiation (MWI) protocols from analogous systems , ethyl acrylate and 4-methylaniline undergo conjugate addition in acetonitrile with 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 equiv) as a catalyst. MWI at 110°C (100 W, 5 min) achieves 85–90% conversion, significantly reducing reaction time compared to thermal methods . The product is isolated via vacuum distillation, with purity >95% by HPLC .

Advantages:

-

Efficiency: 5-minute reaction vs. 12-hour conventional heating.

-

Scalability: Demonstrated for multi-gram batches (10–50 g) .

Reductive Amination of Ethyl 3-Oxopropanoate

While less common, reductive amination offers an alternative pathway. Ethyl 3-oxopropanoate (1.0 equiv) reacts with 4-methylaniline (1.5 equiv) in methanol under hydrogen (1 atm) with 10% Pd/C (5 wt%), yielding 60–65% product after 24 hours . Sodium cyanoborohydride (NaBH₃CN) in THF at 0°C provides milder conditions, though with lower yields (50–55%) .

Challenges:

-

Side Reactions: Over-reduction to ethyl 3-aminopropanoate occurs at elevated H₂ pressures .

-

Catalyst Cost: Pd/C necessitates post-reaction filtration and recovery.

Acid-Catalyzed Esterification of 3-(4-Methylphenylamino)propanoic Acid

For laboratories prioritizing stepwise synthesis, 3-(4-methylphenylamino)propanoic acid is esterified with ethanol using concentrated H₂SO₄ (2–5 mol%) at reflux (78°C) for 6 hours . The Dean-Stark trap removes water, driving the equilibrium toward ester formation (yield: 80–85%). Neutralization with NaHCO₃ and extraction with dichloromethane afford the product, which is recrystallized from n-butanol .

Optimization Insights:

-

Acid Choice: Sulfuric acid outperforms p-toluenesulfonic acid (TsOH) in minimizing side-product formation .

-

Solvent-Free Conditions: Ethanol acts as both solvent and reactant, simplifying purification .

Comparative Analysis of Methodologies

Structural and Analytical Characterization

-

¹H NMR (CDCl₃): δ 1.21 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.29 (s, 3H, Ar–CH₃), 2.50–2.65 (m, 2H, CH₂CO), 3.35–3.45 (m, 2H, NCH₂), 4.12 (q, 2H, J=7.1 Hz, OCH₂), 6.95–7.20 (m, 4H, Ar–H) .

-

IR (KBr): 1735 cm⁻¹ (C=O), 1650 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–N stretch) .

-

HPLC: Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O), purity ≥98% .

Industrial-Scale Production Considerations

Patent data highlight critical factors for scaling:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 4-methylphenylamine and ethyl propanoate.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Aqueous NaOH or HCl is commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.

Major Products

Hydrolysis: 4-methylphenylamine and ethyl propanoate.

Oxidation: Corresponding carboxylic acids and amines.

Substitution: Various substituted esters and amines.

Scientific Research Applications

Ethyl 3-(4-methylphenylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenylamino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active amines, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and properties of ethyl 3-(4-methylphenylamino)propanoate and its analogs:

Key Observations:

- Aroma Contributions: Ethyl 3-(methylthio)propanoate is a major aroma compound in pineapple pulp and core, with odor activity values (OAVs) ranking second only to ethyl hexanoate . In contrast, compounds like ethyl 3-(4-hydroxyphenyl)propanoate or ethyl 3-(4-chlorophenyl)propanoate lack reported aroma profiles, suggesting substituents like methylthio groups enhance volatile properties.

- Biological Activity: Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (a thiazolidinone derivative) exhibits antibacterial and antifungal activity, highlighting the role of heterocyclic substituents in bioactivity . The 4-methylphenylamino group in the target compound may similarly influence pharmacological properties.

- Synthetic Routes: Ethyl 3-(4-methoxyphenyl)-acrylate derivatives are synthesized via crystallographic methods, emphasizing the importance of aromatic substituents in molecular packing . The amino group in the target compound may require specialized coupling reagents, as seen in peptide-based syntheses .

Functional Group Impact on Physical and Chemical Properties

- Solubility: The 4-methylphenylamino group likely increases hydrophobicity compared to polar substituents like hydroxyl (-OH) or thiol (-SH). For example, ethyl 3-(methylthio)propanoate’s volatility contributes to its role in aroma, whereas ethyl 3-(4-hydroxyphenyl)propanoate’s phenolic group may enhance hydrogen bonding .

- Reactivity: Amino groups (e.g., in ethyl 3-(sec-butylamino)propanoate) facilitate reactions with carbonyl compounds, enabling applications in switchable solvents . The 4-methylphenylamino group in the target compound may similarly participate in nucleophilic substitutions or coordination chemistry.

Biological Activity

Ethyl 3-(4-methylphenylamino)propanoate, a compound with the potential for various biological activities, has garnered attention in scientific research due to its unique structural properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an aromatic amine moiety. This structure allows it to participate in various biochemical interactions, influencing its biological activity. The compound can undergo hydrolysis to release the active amine, which may interact with cellular pathways involved in inflammation and pain modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The aromatic amine group can form hydrogen bonds with proteins, potentially altering their function.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Cellular Pathways : The released active amine can modulate pathways associated with inflammation and pain response.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies employing the DPPH radical scavenging method have shown that derivatives of this compound can outperform traditional antioxidants like ascorbic acid .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays have revealed cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and breast cancer (MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially mediated through specific signaling pathways such as HSP90 and TRAP1 .

Case Studies

- Anticancer Activity Assessment : A study evaluated the effects of this compound on U-87 glioblastoma cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against aggressive tumors .

- Antioxidant Efficacy : In a comparative study of various compounds, this compound derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, highlighting their potential in preventing oxidative damage in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antioxidant, Anticancer | Interacts with enzymes and cellular pathways |

| Ethyl 2-[(4-methylphenyl)amino]propanoate | Similar antimicrobial properties | Hydrogen bonding and enzyme inhibition |

| Ethyl 3-(3-methylphenyl)propanoate | Antioxidant | Hydrolysis releasing active forms affecting metabolism |

Q & A

Q. 1.1. What are the optimal synthetic routes for Ethyl 3-(4-methylphenylamino)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step esterification and coupling process. A common approach involves:

- Step 1 : Condensation of 4-methylphenylamine with ethyl propiolate under acid catalysis (e.g., HCl or H₂SO₄) to form the intermediate β-amino ester.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product .

Reaction parameters such as temperature (60–80°C), solvent polarity (ethanol or THF), and catalyst choice significantly impact yield. For example, using anhydrous conditions minimizes hydrolysis of the ester group .

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy : and NMR to verify the ester carbonyl (~170 ppm), aromatic protons (~6.8–7.2 ppm), and methylamino group (~2.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (m/z 207.27) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. 1.3. What are the stability considerations for this compound under varying storage conditions?

this compound is sensitive to hydrolysis in humid environments. Stability studies recommend:

- Storage at –20°C under inert gas (N₂ or Ar) to prevent ester degradation.

- Use of desiccants (e.g., silica gel) in sealed containers to minimize moisture exposure .

Degradation products, such as 3-(4-methylphenylamino)propanoic acid, can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies often arise from variations in:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell-line specificity (e.g., HEK293 vs. HeLa) may alter compound solubility or receptor binding .

- Metabolic stability : Hepatic microsome assays (e.g., rat vs. human) can reveal species-specific esterase activity affecting compound half-life .

To address contradictions, standardize protocols using orthogonal assays (e.g., SPR for binding affinity and cellular viability assays) and validate with LC-MS/MS quantification .

Q. 2.2. What strategies are effective for enantioselective synthesis of this compound?

Chiral resolution methods include:

- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during the esterification step to induce stereocontrol at the α-carbon .

- Kinetic resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer, leaving the desired (R)- or (S)-form intact .

Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. 2.3. How does the compound interact with biological targets at the molecular level?

Mechanistic studies involve:

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses with enzymes like cyclooxygenase-2 (COX-2) or neurotransmitter transporters .

- Isothermal titration calorimetry (ITC) : To measure binding thermodynamics (ΔH, ΔS) and affinity (Kd) .

- Mutagenesis assays : Site-directed mutagenesis of target proteins (e.g., replacing Thr394 with Ala in COX-2) to identify critical interaction residues .

Q. 2.4. What advanced techniques are used to analyze degradation pathways in pharmacokinetic studies?

Metabolite profiling employs:

- High-resolution tandem MS (HRMS/MS) : To identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .

- Radiolabeling : -tagged ethyl groups track metabolic fate in vivo using scintillation counting .

- Cryo-electron microscopy (cryo-EM) : For structural insights into metabolite-protein adducts .

Methodological Resources

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Conditions/Notes | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–87°C (decomposition observed) | |

| LogP (Partition Coefficient) | Shake-flask/HPLC | 2.1 ± 0.3 (octanol/water) | |

| Solubility in PBS (pH 7.4) | Nephelometry | 0.45 mg/mL (aggregation at >1 mg/mL) |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| 3-(4-methylphenylamino)propanoic acid | Ester hydrolysis | Anhydrous conditions, reduced reaction time |

| N-methylated derivatives | Overalkylation during synthesis | Controlled stoichiometry of amine reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.